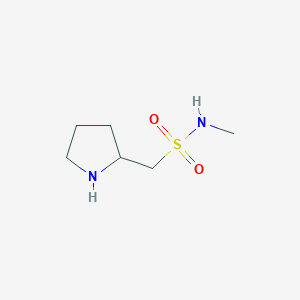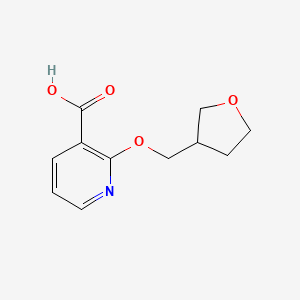![molecular formula C15H17NO2 B1464560 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline CAS No. 1282185-33-4](/img/structure/B1464560.png)
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions or other complex organic synthesis methods . For example, a compound named “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)” was synthesized and characterized using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These techniques allow for the determination of the three-dimensional structure of the molecule, including bond lengths and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study on the pyrolysis mechanism of a β-O-4 lignin dimer model compound used DFT combined with Py-GC/MS to analyze the pyrolysis behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the compound “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)” was characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Scientific Research Applications
-
Field: Synthetic Chemistry
- Application : Synthesis of m-Aryloxy Phenols
- Method : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results : This method has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
-
Field: Material Science
- Application : Production of Plastics, Adhesives, and Coatings
- Method : m-Aryloxy phenols are used in the production of these materials due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : These compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Field: Quantum Chemistry
- Application : Structural Characterizations and Quantum Chemical Investigations
- Method : The molecule 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
- Results : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
-
Field: Organophosphorus Chemistry
- Application : Preparation of Tertiary Phosphines
- Method : The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal approach for the synthesis of new phosphines .
- Results : This method has been used to synthesize a variety of phosphines of various structures, tuning their properties for use in transition metal catalysis and organocatalysis .
-
Field: Medicinal Chemistry
- Application : Drug Design and Discovery
- Method : The molecule 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) is synthesized and characterized by several experimental techniques. The density functional theory (DFT) method is used to obtain the optimized structure .
- Results : The title molecule is docked and also the drug-likeness, ADMET studies were carried out .
- Field: Nonlinear Optics
- Application : Tuning Nonlinear Optical Properties
- Method : The impact of position and number of methoxy group(s) to tune the optical and nonlinear optical (NLO) properties of chalcone derivatives has been studied . For instance, the rotation of methoxy group substitutions at three different possible ortho, meta, and para positions on phenyl ring show significant changes in NLO properties of these chalcones derivatives .
- Results : The system 3 has shown β tot amplitude of 1776 a.u. with terminal 4-methoxyphenyl group (para-methoxy substitution), which is 2.2 and 2.4 times larger than that of ortho- and meta-methoxyphenyl systems 1 and 2, respectively .
Safety And Hazards
properties
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-13(16)7-5-9-14(11)18-10-12-6-3-4-8-15(12)17-2/h3-9H,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCUUAGXZYBMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
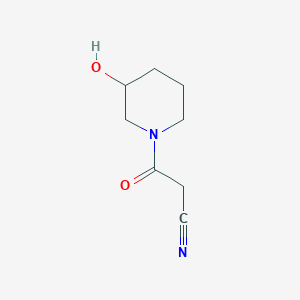
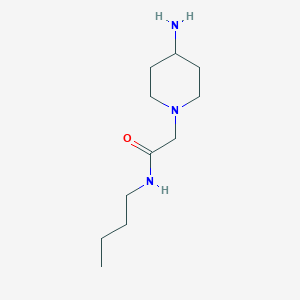
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
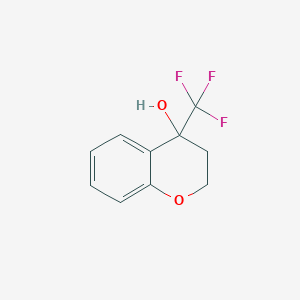
![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
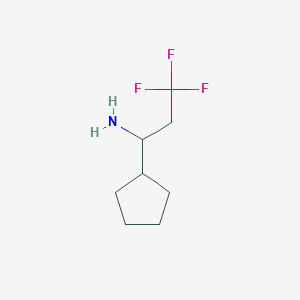
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
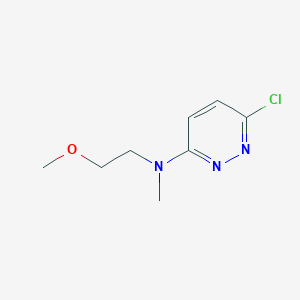
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
